7-Methylthiocamptothecin
Description
7-Methylthiocamptothecin is a semi-synthetic derivative of camptothecin, a quinoline alkaloid originally isolated from Camptotheca acuminata. The compound features a methylthio (-SCH₃) substitution at the 7-position of the camptothecin core structure. This modification aims to enhance stability, solubility, and antitumor efficacy compared to the parent compound, which suffers from rapid lactone ring hydrolysis and dose-limiting toxicity in clinical use .
Synthesis: The synthesis involves 7-formyl camptothecin as a precursor, which undergoes condensation with N-acyl-substituted thioureidohydrazines in a mixed solvent system (chloroform:methanol, 1:1) under acidic conditions (10% HCl). The reaction yields deep yellow solids, purified via recrystallization from N,N-dimethylformamide (DMF) .
The methylthio group is hypothesized to improve DNA topoisomerase I inhibition by stabilizing the drug-enzyme-DNA ternary complex, a mechanism central to camptothecin derivatives .
Properties
CAS No. |
203923-75-5 |
|---|---|
Molecular Formula |
C21H18N2O4S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-methylsulfanyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H18N2O4S/c1-3-21(26)14-8-16-17-12(9-23(16)19(24)13(14)10-27-20(21)25)18(28-2)11-6-4-5-7-15(11)22-17/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 |
InChI Key |
KXXNHCDDGUWEQK-NRFANRHFSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)SC)O |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)SC)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)SC)O |
Synonyms |
7-thiomethyl-camptothecin BNP 1100 BNP1100 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Camptothecin derivatives are structurally diverse, with substitutions at positions 7, 9, 10, or 11 influencing pharmacological profiles. Below is a comparative analysis of 7-Methylthiocamptothecin and key analogues:
7-Ethylcamptothecin (CAS 78287-27-1)
- Structure : Ethyl (-CH₂CH₃) group at C5.
- Molecular Formula : C₂₂H₂₀N₂O₄; Molecular Weight: 376.41 g/mol .
- Purity : ≥98% (HPLC), characterized via NMR and LC/MS .
- Applications : Widely used as a reference standard in pharmacokinetic and pharmacodynamic studies due to its commercial availability and well-documented safety profile .
7-(2-Aminoethyl)camptothecin TFA
- Structure: 2-Aminoethyl (-CH₂CH₂NH₂) group at C7, formulated as a trifluoroacetic acid (TFA) salt.
- Synthesis : Produced under stringent quality control (LC/MS, NMR, elemental analysis) to ensure >99% purity .
- Bioactivity : Validated in multiple studies cited in high-impact journals (e.g., Nature, Cell), though specific mechanistic data remain proprietary .
- Advantage: The aminoethyl group enhances water solubility, addressing a key limitation of unmodified camptothecins.
4-Ethyl-3-hydroxy-1,3,4,12-tetrahydro-2-oxo-6,12a-diaza-dibenzo[b,h]fluoren-13-one (Compound 156)
- Structure : Ethyl substitution at C4 and hydroxyl at C3, with a modified diazafluorene core .
- Relevance : Demonstrates broader heterocyclic diversification but lacks the C7 substitution critical for topoisomerase I affinity in 7-Methylthiocamptothecin .
Comparative Data Table
Key Research Findings
Substituent Effects: The methylthio group in 7-Methylthiocamptothecin likely increases lipophilicity, enhancing blood-brain barrier penetration compared to 7-Ethylcamptothecin . Aminoethyl derivatives (e.g., 7-(2-Aminoethyl)camptothecin) prioritize solubility but may exhibit altered pharmacokinetics due to salt formation .
Synthetic Accessibility :
- 7-Ethylcamptothecin is synthesized via straightforward alkylation, whereas 7-Methylthiocamptothecin requires multi-step condensation, impacting scalability .
Safety Profiles :
- 7-Ethylcamptothecin has a well-established safety profile, while 7-Methylthiocamptothecin lacks comprehensive toxicological data despite promising efficacy .
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